molecular formula C10H8OS B2861352 5-Methyl-1-benzothiophene-4-carbaldehyde CAS No. 1369165-15-0

5-Methyl-1-benzothiophene-4-carbaldehyde

Cat. No.: B2861352
CAS No.: 1369165-15-0
M. Wt: 176.23
InChI Key: MNBYNVRNRVNJDV-UHFFFAOYSA-N
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Description

5-Methyl-1-benzothiophene-4-carbaldehyde: is an organic compound with the molecular formula C10H8OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-1-benzothiophene-4-carbaldehyde is used as a precursor for synthesizing a wide range of heterocyclic compounds.

Biology and Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties can be tailored through chemical modifications, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1-benzothiophene-4-carbaldehyde is not mentioned in the search results, thiophene-based compounds are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

5-Methyl-1-benzothiophene-4-carbaldehyde should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzothiophene-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylthiophene with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiophenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-benzothiophene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

5-methyl-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYNVRNRVNJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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